molecular formula C12H24ClN B1485278 4-(2-Cyclopentylethyl)piperidine hydrochloride CAS No. 2098023-17-5

4-(2-Cyclopentylethyl)piperidine hydrochloride

Cat. No.: B1485278
CAS No.: 2098023-17-5
M. Wt: 217.78 g/mol
InChI Key: GPAPJIKQEFRJFL-UHFFFAOYSA-N
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Description

4-(2-Cyclopentylethyl)piperidine hydrochloride (CAS 2098023-17-5) is a specialized organic building block with the molecular formula C12H24ClN and a molecular weight of 217.78 g/mol . As a piperidine derivative, this compound falls into a class of heterocyclic amines with significant historical and contemporary relevance in chemical and pharmaceutical research . Piperidine derivatives are recognized as privileged scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of compounds with a wide range of biological activities . The structure of this particular compound, featuring a cyclopentylethyl chain at the 4-position of the piperidine ring, makes it a valuable intermediate for constructing more complex molecules. Piperidine derivatives are frequently investigated for their potential interactions with the central nervous system . For instance, some substituted piperidine compounds have been developed and patented as selective 5-HT1F receptor agonists for the acute treatment of migraine, demonstrating the therapeutic significance of this chemical class . Furthermore, other piperidine derivatives have been synthesized and shown to exhibit potent anti-acetylcholinesterase activity, indicating their potential in neuroscience research, particularly for studying neurodegenerative conditions . The structural flexibility of the piperidine core allows for extensive modification, enabling researchers to explore structure-activity relationships and optimize properties for specific applications. This compound is provided as the hydrochloride salt, which typically offers enhanced stability and solubility compared to the free base, facilitating its use in various experimental conditions. Handle with care in a appropriately controlled laboratory setting. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-(2-cyclopentylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.ClH/c1-2-4-11(3-1)5-6-12-7-9-13-10-8-12;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAPJIKQEFRJFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The predominant synthetic approach to 4-(2-Cyclopentylethyl)piperidine hydrochloride involves the alkylation of piperidine or related amines with 2-cyclopentylethyl derivatives, followed by conversion to the hydrochloride salt.

  • Step 1: Alkylation Reaction

    • The key intermediate, 2-cyclopentylethylamine, is reacted with piperidine or its derivatives.
    • This reaction typically employs an appropriate acylating or alkylating agent to attach the cyclopentylethyl group to the nitrogen of the piperidine ring.
    • Solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) are commonly used to provide a suitable reaction medium.
    • Temperature control is critical, often maintained between 0°C and 30°C, to optimize yield and minimize side reactions.
  • Step 2: Hydrochloride Salt Formation

    • The free base product is treated with hydrochloric acid (HCl) to form the hydrochloride salt, enhancing stability and crystallinity.
    • This step typically involves dissolving the base in an organic solvent followed by addition of HCl gas or aqueous HCl solution.

Summary Table of General Synthetic Route

Step Reagents/Conditions Purpose
Alkylation 2-Cyclopentylethylamine + piperidine derivative; solvent: EtOH/MeOH/DMF; Temp: 0-30°C Attach cyclopentylethyl group
Salt Formation HCl (gas or aqueous) Convert free base to hydrochloride salt

This method is reported in industrial and research contexts as the standard preparation route.

Industrial Production Considerations

In industrial-scale synthesis, the process is adapted for large-volume reactors with continuous monitoring of reaction parameters:

  • Reactor Design: Large-scale reactors equipped for precise temperature, pressure, and pH control.
  • Optimization: Reaction parameters are optimized to maximize yield and purity, including solvent choice, reagent stoichiometry, and reaction time.
  • Purification: Post-reaction purification may involve crystallization or chromatographic methods to isolate the hydrochloride salt with high purity.

This approach ensures scalability and reproducibility for commercial applications.

Alternative Synthetic Strategies

Patent literature and advanced organic synthesis reviews indicate alternative or complementary methods:

  • Direct Substitution of Halogenated Precursors:

    • Piperidine derivatives bearing halogen substituents can undergo nucleophilic substitution with 2-cyclopentylethyl amines or related nucleophiles.
    • Coupling reagents such as carbodiimides (e.g., N,N'-diisopropylcarbodiimide) or imidazole derivatives facilitate amide bond formation when acylation is involved.
    • These reactions are typically conducted in organic solvents like dichloromethane or DMF at controlled temperatures (0–30°C).
    • The intermediate products can be reduced or further modified to yield the target compound.
  • Hydrogenation and Reduction Steps:

    • In some synthetic sequences, partial reduction of pyridinium salts or other intermediates using catalysts such as Raney-Nickel or hydride reagents (LiAlH4, NaBH4) is employed to form the piperidine ring or modify substituents.
    • These steps require anhydrous conditions and inert solvents like tetrahydrofuran or diethyl ether.

Reaction Conditions and Reagents

Reaction Type Typical Reagents/Conditions Notes
Alkylation 2-Cyclopentylethylamine, piperidine, EtOH/MeOH, 0-30°C Controlled temperature to avoid side reactions
Acylation Carbodiimides (DIC, DCC), imidazoles, DMF, 0-30°C Used for coupling with carboxylic acids or derivatives
Reduction LiAlH4, NaBH4, Raney-Ni, THF, anhydrous conditions For conversion of intermediates to piperidine derivatives
Salt Formation HCl gas or aqueous HCl, organic solvent Formation of stable hydrochloride salt

Chemical Reaction Analysis

  • The compound can undergo oxidation, reduction, and substitution reactions, which are relevant for both its synthesis and further functionalization.
  • Oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reducing agents include lithium aluminum hydride and sodium borohydride.
  • Substitution reactions utilize alkyl halides or nucleophiles to introduce or modify substituents on the piperidine ring.

Research Findings and Optimization

  • Studies indicate that hydrophobic substituents on the cyclopentyl moiety influence biological activity and potency, which may guide synthetic modifications.
  • Docking studies suggest that substitution at specific positions on the cyclopentyl ring can enhance interactions with biological targets, prompting the synthesis of derivatives with tailored substituents.
  • Maintaining optimal reaction concentration and mild hydrogenation conditions improves yields and selectivity in multi-step syntheses involving piperidine derivatives.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations
Alkylation + Salt Formation 2-Cyclopentylethylamine + piperidine, EtOH/MeOH, HCl Straightforward, scalable Requires temperature control
Direct Substitution Halogenated piperidine + nucleophile, carbodiimides, DMF Versatile, allows functionalization Multi-step, sensitive to moisture
Hydrogenation/Reduction Raney-Ni, LiAlH4, NaBH4, anhydrous solvents Enables ring formation/modification Requires careful handling

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyclopentylethyl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted piperidines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₂₃NCl
  • CAS Number : 2098023-17-5
  • Molecular Weight : 215.75 g/mol

The compound features a piperidine ring substituted with a cyclopentylethyl group, influencing its pharmacological properties.

Organic Synthesis

4-(2-Cyclopentylethyl)piperidine hydrochloride serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

Biological Studies

The compound acts as a ligand in biological investigations, particularly for studying receptor binding and enzyme inhibition. Its interactions with neurotransmitter receptors (such as dopamine and serotonin) suggest potential applications in neuropharmacology .

Therapeutic Potential

Recent studies indicate that this compound may exhibit several pharmacological effects:

  • Antidepressant Activity : Animal model studies have demonstrated significant antidepressant-like effects, evidenced by reduced immobility times in behavioral tests.
  • Anti-inflammatory Properties : In vitro studies show that the compound can reduce inflammation markers, indicating its potential for treating inflammatory diseases.
  • Anticancer Activity : Preliminary data suggest cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in immobility time
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6
AnticancerCytotoxicity against MCF-7 and HCT116 cells

Case Study 1: Antidepressant Activity

In a controlled study, mice were administered varying doses (10 mg/kg and 20 mg/kg) of this compound over two weeks. Results indicated a dose-dependent response with significant improvements in depressive-like behaviors at higher doses.

Case Study 2: Anti-inflammatory Effects

Another investigation utilized an LPS-induced inflammation model in vitro. Treatment with the compound significantly reduced pro-inflammatory cytokines compared to control groups, highlighting its potential therapeutic applications in inflammatory conditions.

Mechanism of Action

The mechanism by which 4-(2-Cyclopentylethyl)piperidine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the intended use of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent at the 4-position of the piperidine ring significantly influences molecular weight, solubility, and reactivity. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Substituent Solubility
4-(2-Cyclopentylethyl)piperidine hydrochloride* C₁₂H₂₂ClN (inferred) ~231.8 (calculated) 2-Cyclopentylethyl Likely polar due to HCl salt
4-(Diphenylmethoxy)piperidine HCl C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Unknown; limited data
4-(4-Nitrophenyl)piperidine HCl C₁₁H₁₅ClN₂O₂ 242.70 4-Nitrophenyl Soluble in water, alcohol
4-(3-Methoxyphenyl)piperidine HCl C₁₂H₁₆ClNO 241.72 3-Methoxyphenyl Room temperature storage
4-(4-Methylbenzoyl)piperidine HCl C₁₃H₁₈ClNO 239.74 4-Methylbenzoyl No data

Notes:

  • *Calculated values for 4-(2-Cyclopentylethyl)piperidine HCl assume a cyclopentylethyl chain (C₇H₁₁) attached to piperidine (C₅H₁₀N).
  • Bulky substituents (e.g., diphenylmethoxy) increase molecular weight but may reduce solubility compared to smaller groups (e.g., nitrophenyl) .

Pharmacological and Toxicological Profiles

Piperidine derivatives exhibit diverse biological activities depending on their substituents:

  • 4-(Diphenylmethoxy)piperidine HCl: Associated with acute toxicity (harmful if inhaled/swallowed), though specific LD₅₀ values are unreported .
  • Triazole-containing derivatives (e.g., 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine HCl): Triazole rings enhance metabolic stability and are common in antifungal/anticancer agents .
  • 4-(2-Cyclopentylethyl)piperidine HCl : Cycloalkyl groups may improve blood-brain barrier penetration, making it relevant for CNS-targeting drugs .

Biological Activity

4-(2-Cyclopentylethyl)piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H20ClN
  • CAS Number : 2098023-17-5
  • Molecular Weight : 215.75 g/mol

The compound features a piperidine ring substituted with a cyclopentylethyl group, which may influence its pharmacological properties.

This compound interacts with various biological targets, including neurotransmitter receptors and kinases. Its mechanism of action is believed to involve:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). It shows potential interactions with dopamine and serotonin receptors, which could influence mood and behavior.
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, potentially affecting cancer cell proliferation.

Pharmacological Effects

Recent studies have shown that this compound exhibits several notable biological activities:

  • Antidepressant-like Effects : In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests such as the forced swim test and tail suspension test.
  • Anti-inflammatory Properties : It has been observed to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Preliminary data indicate that the compound may possess cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantSignificant reduction in immobility time
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6
AnticancerCytotoxicity against MCF-7 and HCT116 cells

Case Study 1: Antidepressant Activity

In a study involving the administration of this compound to mice, researchers observed a marked decrease in depressive-like behaviors. The compound was administered at varying doses (10 mg/kg, 20 mg/kg) over a two-week period. The results indicated a dose-dependent response with significant behavioral improvements noted at the higher dose.

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of the compound utilized an LPS-induced inflammation model in vitro. The results demonstrated that treatment with the compound significantly reduced pro-inflammatory cytokines compared to control groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-cyclopentylethyl)piperidine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of piperidine derivatives with cyclopentylethyl halides under basic conditions. For optimization, use polar aprotic solvents (e.g., dichloromethane) with triethylamine to neutralize HCl byproducts . Purification via recrystallization or column chromatography (silica gel, eluent: methanol/chloroform) enhances purity. Reaction monitoring via TLC (Rf ~0.3–0.5) or HPLC (C18 column, acetonitrile/water gradient) is critical for yield assessment .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Employ NMR (¹H/¹³C) for structural confirmation, focusing on cyclopentyl proton signals (δ 1.5–2.0 ppm) and piperidine backbone (δ 2.5–3.5 ppm). Mass spectrometry (ESI+) validates molecular weight (expected [M+H]+: ~228.8). Purity analysis via HPLC (>98%) and melting point determination (decomposition observed >200°C) are essential .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH over 4 weeks. Analyze degradation via HPLC and FTIR to detect hydrolysis or oxidation byproducts. Store in amber vials under inert gas (argon) at –20°C to minimize hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Use density functional theory (DFT) to optimize the compound’s 3D structure. Molecular docking (AutoDock Vina) against target receptors (e.g., σ-1 receptors) identifies binding affinities. QSAR models predict modifications (e.g., fluorination at cyclopentyl) to improve pharmacokinetic properties .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50 values)?

  • Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., HEK293, SH-SY5Y) to account for cell-specific variability. Validate receptor binding via radioligand displacement assays (³H-labeled ligands) and compare with structurally analogous compounds (e.g., 3-(4-fluorobenzyl)piperidine hydrochloride) to isolate substituent effects .

Q. How can researchers optimize reaction pathways for large-scale synthesis while minimizing environmental impact?

  • Methodological Answer : Apply green chemistry principles: replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent. Use continuous-flow reactors to enhance heat/mass transfer and reduce waste. Lifecycle assessment (LCA) tools evaluate E-factor and atom economy improvements .

Q. What advanced techniques elucidate the compound’s mechanism of action in neurological studies?

  • Methodological Answer : Combine patch-clamp electrophysiology to assess ion channel modulation (e.g., NMDA receptors) with calcium imaging (Fluo-4 AM dye) in primary neurons. Cross-validate findings using CRISPR-edited cell lines lacking target receptors .

Data Contradiction and Validation

Q. How should researchers address discrepancies in toxicity profiles reported across studies?

  • Methodological Answer : Conduct orthogonal assays:

  • In vitro : MTT/WST-1 assays in hepatocyte (HepG2) and renal (HEK293) cell lines.
  • In vivo : Acute toxicity testing in rodents (OECD 423) with histopathological analysis.
  • Compare results with structurally similar compounds (e.g., 4-(pyridin-2-ylmethyl)piperidin-4-ol dihydrochloride) to identify substituent-specific toxicophores .

Methodological Resources

  • Synthesis Optimization : Refer to ICReDD’s reaction path search methods for computational-experimental feedback loops .
  • Biological Assays : Follow WHO guidelines for dose standardization in neuropharmacology studies .
  • Safety Protocols : Adhere to EPA DSSTox guidelines for handling piperidine derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Cyclopentylethyl)piperidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.